(S)-Brompheniramine-d6 (maleate)
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Overview
Description
(S)-Brompheniramine-d6 (maleate) is a deuterated form of brompheniramine, an antihistamine used to relieve symptoms of allergy, hay fever, and the common cold. The deuterium atoms in (S)-Brompheniramine-d6 replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound. The maleate salt form enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Brompheniramine-d6 (maleate) involves several steps:
Starting Material: The synthesis begins with the preparation of deuterated intermediates.
Bromination: The deuterated intermediate undergoes bromination to introduce the bromine atom.
Formation of Maleate Salt: The brominated intermediate is then reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of (S)-Brompheniramine-d6 (maleate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled bromination and salt formation.
Purification: Employing crystallization and filtration techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(S)-Brompheniramine-d6 (maleate) can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to remove the bromine atom.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of de-brominated compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-Brompheniramine-d6 (maleate) has several scientific research applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of brompheniramine.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Biological Research: Employed in studies related to histamine receptors and allergic responses.
Industrial Applications: Utilized in the development of new antihistamine formulations and improving existing ones.
Mechanism of Action
(S)-Brompheniramine-d6 (maleate) exerts its effects by blocking histamine H1 receptors, thereby preventing histamine from binding and causing allergic symptoms. The deuterium atoms do not significantly alter the mechanism of action but can affect the metabolic stability and half-life of the compound. The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated responses.
Comparison with Similar Compounds
Similar Compounds
Chlorpheniramine: Another antihistamine with a similar structure and mechanism of action.
Dexchlorpheniramine: The dextrorotatory isomer of chlorpheniramine with enhanced potency.
Triprolidine: An antihistamine with a similar therapeutic use but different chemical structure.
Uniqueness
(S)-Brompheniramine-d6 (maleate) is unique due to the presence of deuterium atoms, which can provide valuable insights into the pharmacokinetics and metabolism of brompheniramine. This makes it a useful tool in research settings where understanding the detailed behavior of the compound is crucial.
Properties
Molecular Formula |
C20H23BrN2O4 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
(3S)-3-(4-bromophenyl)-3-pyridin-3-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;5-3(6)1-2-4(7)8/h3-8,10,12,16H,9,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m0./s1/i1D3,2D3; |
InChI Key |
VYQJTGFMCKAYQN-FJHMAUTRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC[C@@H](C1=CC=C(C=C1)Br)C2=CN=CC=C2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CN=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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